molecular formula C11H13N5O3 B1387762 ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate CAS No. 1172817-64-9

ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate

Cat. No.: B1387762
CAS No.: 1172817-64-9
M. Wt: 263.25 g/mol
InChI Key: OTYLJQYTSWKXGS-UHFFFAOYSA-N
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Description

Ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate (CAS 1172817-64-9) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C11H13N5O3 and a molecular weight of 263.26 g/mol, this molecule features a unique structure combining a phenyl carbamate group with a tetrazole heterocycle . This combination is of significant interest in medicinal chemistry and materials science. The tetrazole ring is a well-known bioisostere for carboxylic acids and other functional groups, often used to modify a compound's pharmacokinetic properties, polarity, and metal-binding capabilities . Research into N-arylcarbamates with a tetrazole fragment includes exploring novel synthetic pathways, such as reactions catalyzed by anhydrous CdCl2, and developing derivatives with potential biological activity . This product is intended for laboratory research use only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a key intermediate or building block in the synthesis of more complex molecules for various scientific investigations.

Properties

IUPAC Name

ethyl N-[2-methoxy-4-(tetrazol-1-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3/c1-3-19-11(17)13-9-5-4-8(6-10(9)18-2)16-7-12-14-15-16/h4-7H,3H2,1-2H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYLJQYTSWKXGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)N2C=NN=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate typically involves the reaction of 2-methoxy-4-(1H-tetrazol-1-yl)aniline with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ethyl [2-hydroxy-4-(1H-tetrazol-1-yl)phenyl]carbamate.

    Reduction: Formation of this compound with an amine group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes or receptors that recognize carboxylate-containing substrates. This binding can inhibit the activity of the enzyme or modulate the receptor’s function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate and related carbamates:

Compound Name (IUPAC) Substituents Functional Groups Applications/Properties
This compound 2-methoxy, 4-(1H-tetrazol-1-yl) Carbamate, tetrazole, methoxy Potential pharmaceutical use (tetrazole as bioisostere)
Chlorpropham (1-methylethyl (3-chloro-4-methoxyphenyl)carbamate) 3-chloro, 4-methoxy Carbamate, chlorine, methoxy Herbicide (inhibits cell division in plants)
Ethyl (4-methoxyphenylmethyl)-carbamate 4-methoxybenzyl Carbamate, methoxy Intermediate in organic synthesis
Cyclopentyl (1-((2-methoxy-4-(((phenylsulfonyl)amino)carbonyl)phenyl)methyl)-1H-indazol-6-yl)carbamate 2-methoxy, 4-(sulfonamidocarbonyl), indazole Carbamate, sulfonamide, indazole Investigational (enzyme inhibition potential)
Key Observations:
  • Tetrazole vs. Chlorine/Methoxy Substitutions : The tetrazole group in the target compound may enhance hydrogen-bonding interactions compared to chlorine in chlorpropham, which increases lipophilicity and pesticidal activity .
  • Bioisosteric Effects : Tetrazole’s role as a carboxylic acid surrogate could improve metabolic stability in drug design, whereas sulfonamide groups (e.g., in cyclopentyl derivatives) offer distinct electronic profiles for enzyme targeting .

Pharmacological and Industrial Relevance

  • Pesticide Chemistry : Chlorpropham’s chlorine substituent enhances its herbicidal activity, whereas the tetrazole group’s polarity might reduce environmental persistence compared to halogenated analogues .
  • Research Intermediates : Simpler carbamates like ethyl (4-methoxyphenylmethyl)-carbamate serve as building blocks for more complex molecules, underscoring the versatility of carbamate chemistry .

Critical Analysis of Evidence Limitations

  • Evaluate the compound’s stability and bioavailability.
  • Compare its bioactivity with tetrazole-free analogues.

Biological Activity

Ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article explores its biochemical properties, molecular mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a carbamate derivative featuring a tetrazole ring. The chemical formula is C11H13N5O3C_{11}H_{13}N_{5}O_{3}, and it possesses notable interactions with various biomolecules. The presence of the tetrazole ring enhances its ability to mimic carboxylate groups, making it a valuable scaffold in drug design.

Interaction with Biomolecules

The compound exhibits significant interactions with enzymes and proteins, particularly through hydrogen bonding with amino acid residues such as aspartic acid, phenylalanine, and glutamic acid. These interactions can lead to enzyme inhibition or activation, influencing various metabolic pathways.

Cytotoxic Effects

Research has demonstrated that this compound possesses cytotoxic properties against human lung cancer cell lines. Studies indicate that at specific concentrations, the compound can significantly inhibit cell proliferation, suggesting potential use in cancer therapy.

The molecular mechanism underlying the biological activity of this compound involves its binding interactions with target biomolecules. The formation of hydrogen bonds in the active sites of enzymes can lead to altered enzymatic activity, which may result in downstream effects on cellular processes such as apoptosis and cell cycle regulation .

Anti-Cancer Activity

A study focused on the anti-cancer potential of this compound revealed that the compound induced apoptosis in lung cancer cells via the activation of caspase pathways. The IC50 values for cell viability were determined through MTT assays, showing effective inhibition at concentrations as low as 10 µM .

Concentration (µM) Cell Viability (%)
0100
1065
2545
5020

Inhibition of Enzymatic Activity

Another significant aspect of this compound is its role as an enzyme inhibitor. It has been investigated for its ability to inhibit specific enzymes involved in inflammatory pathways. For instance, it was shown to inhibit cyclooxygenase (COX) activity, contributing to its anti-inflammatory effects .

Applications in Medicine

The properties of this compound make it a promising candidate for further research in various therapeutic areas:

  • Cancer Therapy : Its cytotoxic effects on cancer cell lines suggest potential applications in oncology.
  • Anti-inflammatory Treatments : The inhibition of COX enzymes positions it as a candidate for treating inflammatory diseases.
  • Drug Design : Its unique structural features allow for modifications that could enhance efficacy and reduce side effects.

Q & A

Q. What are the key synthetic routes for ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Intermediate formation : Condensation of 4-amino-2-methoxybenzonitrile with phenyl carbamate using NaHCO₃ in ethyl acetate to form carbamate intermediates .
  • Functional group introduction : Tetrazole rings can be introduced via cycloaddition reactions with NaN₃ under controlled temperatures (e.g., 50°C in DMF) .
  • Optimization : Adjusting solvent polarity (e.g., THF for reflux conditions) and catalysts (e.g., Pd/C for nitro group reduction) improves yield .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the carbamate linkage and tetrazole ring substitution patterns .
  • IR : Peaks near 1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether) validate functional groups .
  • Mass spectrometry : High-resolution MS distinguishes isotopic patterns for molecular formula confirmation .

Q. What safety precautions are essential during handling?

  • Hazard classification : Classified as acute toxicity (Category 4) via oral, dermal, or inhalation exposure .
  • Protective measures : Use fume hoods, NIOSH-approved gloves, and self-contained breathing apparatus during fire incidents due to toxic fume release .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Refinement tools : SHELXL refines X-ray diffraction data to model tetrazole ring geometry and carbamate planarity .
  • Case study : Discrepancies in dihedral angles between experimental and computational models (e.g., DFT) highlight steric effects from the methoxy group .

Q. What strategies address contradictory bioactivity data in antimicrobial assays?

  • Dose-response validation : Repetition under standardized CLSI guidelines minimizes variability .
  • Structural analogs : Compare with derivatives like ethyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate to isolate substituent effects (Table 1) .
Analog Modification MIC (μg/mL)
Target compoundNone16
5-(4-Carboxyphenyl)-tetrazoleCarboxylic acid substituent>64
Ethyl 4-aminobenzoateSimple amine and ester32

Q. How can molecular docking predict target binding modes?

  • Software : AutoDock Vina or Schrödinger Suite models interactions between the tetrazole ring and enzyme active sites (e.g., IMPDH inhibition ).
  • Validation : Overlay docking poses with crystallographic data (e.g., PDB: 1NF7) to assess hydrogen bonding with key residues .

Q. What methodologies resolve synthetic byproduct formation during carbamate coupling?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates unreacted intermediates .
  • Kinetic analysis : Pseudo-first-order rate constants identify optimal reaction times to minimize side products .

Data Analysis & Contradictions

Q. How should researchers interpret conflicting toxicity profiles in vitro vs. in vivo?

  • Metabolic stability : Assess hepatic microsome clearance rates to explain discrepancies (e.g., rapid esterase-mediated hydrolysis in vivo) .
  • Species-specificity : Compare murine vs. human CYP450 isoform activity using liver S9 fractions .

Q. What statistical approaches validate structure-activity relationship (SAR) models?

  • Multivariate regression : Correlate logP, molar refractivity, and IC₅₀ values across analogs .
  • Machine learning : Random Forest models prioritize substituents (e.g., methoxy vs. fluoro) for potency .

Experimental Design

Q. How to design a stability study under varying pH and temperature?

  • Conditions : Incubate at pH 2–9 (HCl/NaOH buffers) and 25–60°C for 48 hours .
  • Analytics : Monitor degradation via UPLC-MS; identify hydrolyzed products (e.g., 2-methoxy-4-(1H-tetrazol-1-yl)aniline) .

Q. What controls are critical in assessing enzyme inhibition kinetics?

  • Positive control : Use known IMPDH inhibitors (e.g., VX-148) to validate assay conditions .
  • Blank correction : Subtract background absorbance from DMSO vehicle controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.